molecular formula C18H14N4S B2754304 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588673-83-0

4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2754304
CAS No.: 588673-83-0
M. Wt: 318.4
InChI Key: PNGGQIIUDMONRB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that contains a quinoline ring, a triazole ring, and a thiol group . It is part of the quinolinyl-pyrazoles class of compounds, which have been studied for their versatility in many significant fields .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . In one method, 2-chloroquinoline derivative was treated with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, a triazole ring, and a thiol group . Quinoline is a nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H17N5OS and a molecular weight of 375.44688 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities. Research involving similar compounds, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, has shown promising results in treating fungal diseases on the skin of animals. These studies indicate that triazole derivatives can lead to faster healing of purulent wounds compared to traditional treatments (Ohloblina, Bushuieva, & Parchenko, 2022).

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been documented. For example, certain compounds have shown strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines in vitro (Liu, Bai, Pan, Song, & Zhu, 2009). This underscores the potential of triazole derivatives, including those with phenylquinoline motifs, in developing anticancer drugs.

Corrosion Inhibition

Triazole derivatives, particularly those incorporating quinoline groups, have also found applications in corrosion inhibition. Compounds such as quinolinyl triazole derivatives have demonstrated effectiveness in protecting mild steel in hydrochloric acid, highlighting their utility in pharmaceutical chemistry and industrial applications (Bhat & Shetty, 2021).

Synthesis and Evaluation of Novel Derivatives

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including those with antimicrobial activities, are ongoing areas of research. Such studies contribute to the development of new therapeutic agents with potential applications in treating various diseases (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceutical and biological fields . It’s also important to further investigate its safety and hazards.

Properties

IUPAC Name

4-methyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGGQIIUDMONRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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